molecular formula C12H18BrN3O2 B1400889 tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate CAS No. 1201657-89-7

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B1400889
CAS No.: 1201657-89-7
M. Wt: 316.19 g/mol
InChI Key: JCPSQLNKHVGZJG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H18BrN3O2 and its molecular weight is 316.19 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Identity

  • IUPAC Name : tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
  • CAS Number : 1201657-89-7
  • Molecular Formula : C12H18BrN3O2
  • Molecular Weight : 316.19 g/mol
  • Purity : 97% .

This compound is characterized by its unique structure, which includes a pyrrolidine ring and a pyrazole moiety, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to potential therapeutic applications. The presence of the bromine atom in the pyrazole ring enhances its reactivity and biological profile, potentially allowing it to act as an inhibitor for specific enzymes or receptors involved in disease pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrrolidine rings have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)

In studies, these compounds demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation . The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound may possess promising biological activity. For example:

CompoundIC50 (µM)Cancer Cell Line
tert-butyl 3-(4-bromo...)X.XXMCF-7
Doxorubicin1.93MCF-7
Prodigiosin2.84HCT-116

Note: Exact IC50 values for tert-butyl 3-(4-bromo...) need to be determined through experimental studies.

Case Studies

Several case studies highlight the effectiveness of similar compounds in drug discovery:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines .
  • Flow Cytometry Analysis : Flow cytometry assays revealed that certain derivatives induced apoptosis in a dose-dependent manner, confirming their potential as anticancer agents .

Properties

IUPAC Name

tert-butyl 3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSQLNKHVGZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201657-89-7
Record name tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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